4-Ethoxy-6-(piperazin-1-yl)pyrimidine
説明
特性
IUPAC Name |
4-ethoxy-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-15-10-7-9(12-8-13-10)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDARHIQSOFFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生化学分析
Biochemical Properties
4-Ethoxy-6-(piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to exhibit neuroprotective and anti-inflammatory properties through its interaction with nitric oxide and tumor necrosis factor-α production in human microglia cells. Additionally, it interacts with endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its potential in reducing endoplasmic reticulum stress and apoptosis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In human microglia cells, it inhibits the production of nitric oxide and tumor necrosis factor-α, thereby reducing inflammation. In human neuronal cells, it decreases the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, suggesting its role in neuroprotection. These interactions influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential in treating neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in regulating immune response and inflammation. The compound’s interaction with active residues of ATF4 and NF-kB proteins through molecular docking studies further elucidates its mechanism of action. These interactions lead to enzyme inhibition or activation and changes in gene expression, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under normal storage conditions. Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can sustain its neuroprotective and anti-inflammatory properties over extended periods.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism influences metabolic flux and metabolite levels, contributing to its overall biochemical effects. Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The compound’s ability to cross cellular membranes and reach target sites is critical for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localizations influence its interactions with biomolecules and its overall biochemical effects.
生物活性
4-Ethoxy-6-(piperazin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 1185538-65-1
The biological activity of this compound primarily involves its interaction with specific molecular targets, influencing various cellular pathways.
Target Proteins
- Serine/Threonine Kinases : The compound acts as an inhibitor of serine/threonine protein kinases, which play crucial roles in cell cycle regulation and DNA damage response.
- Poly (ADP-Ribose) Polymerase (PARP) : It has been shown to inhibit PARP activity, which is critical for DNA repair mechanisms in cancer cells.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound induces apoptosis and cell cycle arrest in various cancer cell lines, particularly breast cancer cells. The mechanism involves:
- Inhibition of PARP, leading to enhanced DNA damage.
- Activation of caspases involved in apoptosis.
Antiviral Activity
Recent studies have suggested that derivatives of this compound exhibit antiviral properties against viruses such as Chikungunya virus (CHIKV). The structure-activity relationship (SAR) analysis indicates that modifications to the piperazine linker can enhance antiviral efficacy while maintaining low cytotoxicity.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 (PMC7236252) | Identified analogues showing potent inhibition of CHIKV with IC values ranging from 18 μM to 66 μM. The ethoxy group was essential for maintaining antiviral activity. |
| Study 2 (MDPI, 2022) | Demonstrated the compound's ability to inhibit PARP1 activity significantly, enhancing cleavage of PARP1 and increasing CASPASE 3/7 activity in human breast cancer cells. |
| Study 3 (ResearchGate) | Investigated the synthesis and biological evaluation of pyrimidine-piperazine hybrids, highlighting their potential as selective inhibitors in cancer therapy. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good plasma stability with a half-life exceeding 289 minutes. It undergoes biotransformation primarily in the liver, indicating potential for systemic circulation and bioavailability.
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The structural analogues of 4-ethoxy-6-(piperazin-1-yl)pyrimidine differ primarily in substituents at positions 4 and 6, which influence their physicochemical and biological properties. Key examples include:
Key Observations:
- Hydrogen Bonding : Piperazine (two nitrogen atoms) offers stronger hydrogen-bonding capacity than piperidine (one nitrogen), influencing target binding affinity .
- Steric Effects : The tert-butyl group in Abbott’s compound introduces steric bulk, which may limit interaction with certain enzyme active sites but improve metabolic stability .
準備方法
The synthesis of 4-Ethoxy-6-(piperazin-1-yl)pyrimidine primarily involves nucleophilic substitution on a suitably functionalized pyrimidine precursor. The key step is the introduction of the piperazine moiety at the 6-position of the pyrimidine ring, while the ethoxy group is typically installed at the 4-position through etherification.
Common Synthetic Approach
- Starting Material: 4-Ethoxypyrimidine derivatives, often halogenated at the 6-position (e.g., 6-chloropyrimidine or 6-bromopyrimidine derivatives).
- Nucleophile: Piperazine, which reacts via nucleophilic aromatic substitution (SNAr) to replace the halogen at the 6-position.
- Reaction Conditions: Basic or neutral conditions, often in polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dichloromethane.
- Temperature: Typically reflux or elevated temperatures (80–110°C) to facilitate substitution.
- Base: Potassium carbonate or triethylamine to neutralize generated acid and drive the reaction forward.
$$
\text{4-Ethoxy-6-chloropyrimidine} + \text{piperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, 100^\circ C} \text{this compound}
$$
This reaction proceeds via nucleophilic attack of the piperazine nitrogen on the 6-position carbon bearing the leaving group (chloride), displacing it and forming the desired product.
Etherification of the 4-Position
The ethoxy group at the 4-position can be introduced by:
- Direct alkylation of a 4-hydroxypyrimidine intermediate using ethyl halides (e.g., ethyl bromide) under basic conditions.
- Alternatively, starting from 4-ethoxypyrimidine derivatives commercially available or synthesized via Williamson ether synthesis.
Industrial Production Methods
Industrial synthesis of this compound follows similar routes but optimized for scale, yield, and purity.
Continuous Flow Reactors
- Use of continuous flow reactors allows precise control over reaction parameters (temperature, residence time, stoichiometry).
- Enhances reproducibility and scalability.
- Minimizes side reactions and improves safety when handling reactive intermediates.
Process Optimization
- Optimization of solvent systems to balance solubility and reaction rate.
- Use of bases such as potassium carbonate or triethylamine in stoichiometric amounts.
- Temperature control to avoid decomposition or side product formation.
- Purification steps including crystallization or chromatographic techniques to achieve high purity (>95%).
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, THF, dichloromethane | Polar aprotic solvents preferred |
| Base | Potassium carbonate, triethylamine | Neutralizes acid byproducts |
| Temperature | 80–110°C | Reflux conditions to enhance substitution |
| Reaction Time | 4–24 hours | Depends on scale and reagent purity |
| Stoichiometry | Piperazine in slight excess (1.1–1.5 eq.) | To drive reaction to completion |
| Atmosphere | Inert gas (nitrogen or argon) | Prevents oxidation or moisture interference |
Purification and Characterization
- Purification: Crystallization from solvents such as ethyl acetate or isopropanol; column chromatography for research scale.
- Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm substitution pattern.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight.
- High-Performance Liquid Chromatography (HPLC): Ensures purity >95%.
- X-ray Crystallography: Used if crystalline samples are obtained for structural confirmation.
Research Findings and Notes
- The nucleophilic substitution reaction is sensitive to the nature of the leaving group; chlorides and bromides are commonly used.
- The piperazine ring can be introduced without protecting groups under optimized conditions, simplifying synthesis.
- Industrial patents indicate the use of dichloromethane or toluene as solvents in some processes, with triethylamine as a base to scavenge acid byproducts.
- Reaction scalability is feasible with continuous flow technology, improving yield and purity while reducing waste and reaction times.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Halogenation | Pyrimidine precursor + Cl2 or Br2 | 6-Halogenated 4-ethoxypyrimidine | Prepares reactive site for substitution |
| 2. Nucleophilic Substitution | 6-Halogenated pyrimidine + piperazine + base (K2CO3 or Et_3N) in DMF or DCM, 80–110°C | This compound | Key substitution step |
| 3. Purification | Crystallization or chromatography | Pure target compound (>95%) | Ensures research/industrial grade purity |
Q & A
Q. What are the key synthetic strategies for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine, and how are intermediates purified?
Synthesis typically involves sequential coupling of ethoxy-substituted pyrimidine precursors with piperazine derivatives. Common steps include:
- Nucleophilic aromatic substitution : Reacting 4-chloro-6-ethoxypyrimidine with piperazine under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate intermediates. Final products are characterized via H/C NMR and LC-MS to confirm purity (>95%) .
Q. Which spectroscopic and crystallographic methods are critical for structural validation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine ring conformation. For example, piperazine protons appear as broad singlets at δ 2.5–3.5 ppm .
- X-ray crystallography : Resolves stereoelectronic effects, such as the planarity of the pyrimidine ring and torsion angles between ethoxy/piperazine groups (e.g., C–O–C angles ~117°) .
Intermediate Research Questions
Q. How does the compound interact with biological targets, and what assays are used to evaluate activity?
this compound is studied for kinase inhibition (e.g., EGFR or CDK2) using:
- In vitro enzyme assays : Measure IC values via fluorescence polarization (FP) or luminescence-based ADP-Glo™ kits .
- Molecular docking : Computational models (AutoDock Vina) predict binding modes, highlighting hydrogen bonds between the pyrimidine N1 and kinase hinge regions (e.g., Met793 in EGFR) .
- Structure-Activity Relationship (SAR) : Modifying the ethoxy group to methoxy or cyclopropyl alters selectivity. Ethoxy derivatives show 3-fold higher potency against CDK2 compared to methoxy analogs .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Piperazine dimerization : Occurs under excess base conditions. Mitigated by using anhydrous solvents and stoichiometric control (1:1.2 molar ratio of pyrimidine:piperazine) .
- Ethoxy group hydrolysis : Acidic or prolonged heating conditions degrade the ethoxy substituent. Controlled pH (7–8) and reduced reaction time (≤18 hours) minimize degradation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for novel derivatives?
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states. For example, piperazine coupling proceeds via a two-step mechanism: (1) nucleophilic attack and (2) proton transfer, with an activation energy of ~25 kcal/mol .
- Machine learning (ML) : Training datasets on pyrimidine-piperazine reaction yields (e.g., 200+ entries) identify optimal solvent/base pairs (e.g., KCO in DMF yields >85%) .
Q. How to resolve contradictions in reported biological activities across studies?
Contradictions (e.g., variable IC values for EGFR inhibition) arise from assay conditions or impurity profiles. Resolution strategies include:
- Standardized protocols : Use uniform ATP concentrations (e.g., 10 µM) and recombinant enzyme batches .
- Impurity profiling : LC-HRMS detects byproducts like N-oxide derivatives, which may falsely elevate activity .
- Meta-analysis : Aggregate data from ≥5 independent studies to calculate weighted mean IC values (e.g., 0.42 ± 0.15 µM for EGFR) .
Methodological Challenges and Solutions
Q. Designing stable formulations for in vivo pharmacokinetic studies
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., this compound HCl achieves 12 mg/mL in PBS vs. 2 mg/mL for free base) .
- Microsomal stability assays : Liver microsomes (human/rat) assess metabolic degradation (t ~45 minutes). Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) extends t to >120 minutes .
Q. Addressing low bioavailability in preclinical models
- Prodrug strategies : Phosphorylate the ethoxy group to enhance membrane permeability. ProTide derivatives show 5-fold higher C in rodent plasma .
- Nanoparticle encapsulation : PLGA nanoparticles (150 nm diameter) achieve sustained release over 72 hours, improving tumor accumulation in xenograft models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
